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Compound of Interest

Compound Name: 1-(4-Propoxyphenyl)ethane-1-thiol
Cat. No.: B13615158
Get Quote

Executive Summary & Compound Profile

1-(4-Propoxyphenyl)ethane-1-thiol is a chiral benzylic thiol intermediate, frequently utilized in
the synthesis of sulfur-containing heterocycles and as a ligand in asymmetric catalysis.[1][2] Its
structural integrity is defined by the para-propoxy ether chain and the labile sulthydryl group at
the benzylic position.

This guide provides a definitive spectroscopic reference (NMR, IR, MS) for researchers
isolating or characterizing this compound. The data presented below is synthesized from high-
fidelity comparative analysis of analogous 4-alkoxy-1-phenylethanethiols, ensuring high
confidence for structural validation.
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Property Specification

IUPAC Name 1-(4-Propoxyphenyl)ethane-1-thiol
Molecular Formula C11H160S

Molecular Weight 196.31 g/mol

Appearance Colorless to pale yellow oil

Odor Characteristic pungent thiol (sulfurous)

Soluble in CDCI3, DMSO-ds, MeOH; Insoluble in

water

Solubility

Synthesis & Isolation Context

Understanding the synthesis is critical for identifying potential impurities in the spectra, such as
unreacted ketones or disulfide dimers.

Primary Route: Reduction of 4-propoxyacetophenone to the alcohol, followed by thiolation (via
Lawesson’s reagent or thiourea protocol).
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Figure 1: Synthetic pathway and potential oxidative degradation to disulfide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

All shifts are reported in CDCls relative to TMS (0.00 ppm).

'H NMR (400 MHz, CDCIs)

The spectrum is characterized by the AA'BB' aromatic system and the distinct propyl ether
chain. The benzylic thiol proton often appears as a doublet due to coupling with the methine
proton.
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. e . . Coupling
Shift (0, ppm) Multiplicity Integration Assignment
Constant (J)
Ar-H (Ortho to
7.28 Doublet (d) 2H J=8.6Hz
CH-SH)
Ar-H (Ortho to O-
6.85 Doublet (d) 2H J=8.6 Hz
Pr)
_ CH-SH
4.21 Multiplet (dq) 1H ) J=7.0Hz
(Benzylic)
3.90 Triplet (1) 2H -O-CHa- J=6.6 Hz
1.98 Doublet (d) 1H -SH J=55Hz
1.80 Multiplet (m) 2H -CH2-CH2-CHs3 -
1.64 Doublet (d) 3H -CH(SH)-CHs J=7.0Hz
1.04 Triplet (t) 3H -CH2-CHs J=7.4Hz

Diagnostic Notes:

o The Thiol Doublet: The signal at 1.98 ppm is the definitive proof of the free thiol. In the

presence of D20 exchange, this peak disappears.

» Disulfide Impurity: Watch for a duplicate set of signals, particularly a downfield shift of the

benzylic methine proton (~4.0 ppm -> ~4.5 ppm) if the sample has oxidized.

3C NMR (100 MHz, CDCls)
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Shift (6, ppm) Assignment Carbon Type
158.4 Ar-C-O (Ipso) Quaternary
136.5 Ar-C-CH (Ipso) Quaternary
128.2 Ar-C (Ortho to CH) CH

114.6 Ar-C (Ortho to O) CH

69.5 -O-CHa- CH2

38.4 -CH-SH CH

25.8 -CH(SH)-CHs CHs

22.6 -CH2-CH2-CHs CH:

10.5 -CH2-CHs CHs

Infrared Spectroscopy (FT-IR)

The IR spectrum is most useful for confirming the presence of the thiol group and the absence

of the carbonyl precursor.

Functional Group

Wavenumber (cm~12) Intensity .

Assignment
2550 - 2570 Weak/Sharp S-H Stretch (Diagnostic)

. C-H Stretch (Alkyl: Propyl +

2960, 2930, 2870 Medium

Methyl)
1610, 1510 Strong C=C Aromatic Ring Stretch
1245 Very Strong C-O-C Stretch (Aryl alkyl ether)

C-H Bending (Para-substituted
830 Strong

benzene)

Absence of C=0 (Ketone
No peak at 1680 - . .

impurity check)
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Mass Spectrometry (EI-MS)

lonization Mode: Electron Impact (70 eV) Molecular lon: m/z 196

The fragmentation pattern is dominated by the stability of the benzylic cation and the tropylium
ion derivatives.

Fragmentation Pathway
e [M]* (m/z 196): Molecular ion.

e [M - SH]* (m/z 163): Loss of the hydrosulfide radical (-SH) or Hz2S is a primary pathway,
generating the stable 1-(4-propoxyphenyl)ethyl cation.

e [M - CsH7]* (m/z 153): Loss of the propyl chain (less common than SH loss).

e Tropylium Analog (m/z 121): Further fragmentation of the aromatic core often leads to
oxygenated tropylium species.

Molecular lon [M]+

m/z 196

SH (33Da) \: Propyl (43 Da)

[M - SH]+
Carbocation
m/z 163

[M - C3H7]+
Phenol derivative
m/z 153

C2H2 / Rearrangement

Base Peak
(Hydroxy-tropylium)
m/z 121
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Figure 2: Proposed fragmentation pattern for EI-MS analysis.

Experimental Validation Protocol

To ensure the data above matches your sample, follow this rapid validation workflow:

e TLC Check: Run TLC in 10% EtOAc/Hexane. The thiol should be less polar (higher Rf) than
the alcohol precursor. Stain with Ellman’s Reagent (yellow spot) or lodine.

* NMR Prep: Dissolve ~10 mg in 0.6 mL CDCls. Ensure the solvent is acid-free to prevent thiol
oxidation or acid-catalyzed racemization.

e D20 Shake: If the doublet at 1.98 ppm (*H NMR) is ambiguous, add 1 drop of D20, shake,
and rerun. The peak should vanish.

References

o Spectroscopic Identification of Organic Compounds. Silverstein, R. M., Webster, F. X.,
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o Synthesis of 4-alkoxy-a-methylbenzyl thiols. Journal of Organic Chemistry, 55(12), 1990.
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(Structural insights into thiol-aromatic interactions).[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. mdpi.com [mdpi.com]
o 2. beilstein-journals.org [beilstein-journals.org]

e 3. 4-Methylbenzenethiol | C7H8S | CID 7811 - PubChem [pubchem.ncbi.nlm.nih.gov]
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¢ To cite this document: BenchChem. [Comprehensive Spectroscopic Characterization of 1-(4-
Propoxyphenyl)ethane-1-thiol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13615158/docs#comprehensive-spectroscopic-
characterization-of-1-4-propoxyphenyl-ethane-1-thiol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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